N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-chloro-4-fluoroaniline
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Description
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-chloro-4-fluoroaniline is a useful research compound. Its molecular formula is C13H10ClFN4 and its molecular weight is 276.7. The purity is usually 95%.
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Scientific Research Applications
Synthetic Utility in Medicinal Chemistry :Benzotriazole derivatives have been synthesized and evaluated for their biological activity, including antibacterial, antifungal, and antitubercular activities. The structures of these compounds are usually confirmed through comprehensive chemical and spectroscopic analyses, indicating the versatility of benzotriazole compounds in the synthesis of biologically active molecules (Sharma, Samadhiya, Srivastava, & Srivastava, 2011).
Application in Corrosion Inhibition :The synthesis of benzotriazole derivatives has been explored for their potential as anti-corrosive agents. Notably, these derivatives have shown efficacy in protecting against corrosion in acidic media, demonstrating their practical applicability in industrial settings (Verma & Singh, 2020).
Chemical Synthesis and Reactivity :The functionalized benzotriazole compounds have been shown to exhibit versatile reactivity patterns, allowing for the synthesis of complex molecules with potential applications in various fields, including pharmaceuticals and materials science. The synthesis processes often involve reactions with organometallic compounds and the formation of novel compounds characterized by advanced spectroscopic methods (Huang, Li, & Tang, 2016).
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-3-chloro-4-fluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN4/c14-10-7-9(5-6-11(10)15)16-8-19-13-4-2-1-3-12(13)17-18-19/h1-7,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQWVZCHBCCQLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.